2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
Overview
Description
2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is a chemical compound with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol . It is also known by other names such as α,α,α′,α′,5-Pentamethyl-1,3-benzenediacetonitrile and 3,5-Bis(2-cyano-2-methylethyl)toluene . This compound is used as a certified reference material in pharmaceutical applications .
Preparation Methods
The synthesis of 2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) involves the reaction of 5-methyl-1,3-phenylenediamine with 2-methylpropanenitrile under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) can be compared with similar compounds such as:
3,5-Bis(2-cyano-2-methylethyl)toluene: Similar structure but different functional groups.
Anastrozole pentamethyl: Used in pharmaceutical applications with similar properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in terms of its specific uses and properties .
Properties
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECEXNMZXMXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581005 | |
Record name | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40581005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120511-72-0 | |
Record name | 3,5-Bis(2-cyanoprop-2-yl)toluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120511-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anastrozole 5-methyl analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40581005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-1,alpha-1,alpha-3,alpha-3,5-pentamethyl-1,3-benzenediacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Benzenediacetonitrile, α1,α1,α3,α3,5-pentamethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANASTROZOLE 5-METHYL ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E89N64V9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in pharmaceutical research?
A1: While not a pharmaceutical itself, 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) has been identified as an impurity in the active pharmaceutical ingredient (API) of Anastrozole. [] This discovery highlights the importance of comprehensive impurity profiling in drug development to ensure the safety and efficacy of pharmaceutical products.
Q2: What do we know about the structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)?
A2: This compound, also known as 1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene, possesses distinct structural features. Its molecular formula is C15H18N2, and its molecular weight is 226.32 g/mol. [] Spectroscopic analyses, including UV-Vis spectroscopy, reveal an absorption peak at 212 nm, indicative of a π–π* transition. [] X-ray crystallography studies further reveal that the molecule exhibits a dihedral angle of 26.2° between the benzene ring and the nitrile group. [] This information provides valuable insights into the compound's conformation and potential interactions.
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